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Compound of Interest

Compound Name: 2-Fluoro-6-nitroanisole

Cat. No.: B128867

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Fluoro-6-
nitroanisole, a key intermediate in various synthetic applications. The document outlines
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, alongside comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-Fluoro-6-nitroanisole.
These predictions are based on established principles of spectroscopy and data from
analogous compounds.

Table 1: Predicted *H NMR Spectroscopic Data for 2-
Fluoro-6-nitroanisole
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S Predicted Chemical Predicted Predicted Coupling
rotons
Shift (6, ppm) Multiplicity Constants (J, Hz)

OCHs 39-41 Singlet (s) N/A

Triplet (t) or Doublet of  J(H3-H4) = 8-9, J(H3-
Ar-H (H3) 76-7.8

Doublets (dd) F)=2-3

_ J(H4-H3) = 8-9, J(H4-
Ar-H (H4) 72-74 Triplet (t)
H5) = 8-9

Doublet of Doublets J(H5-H4) = 8-9, J(H5-

Ar-H (H5) 7.8-8.0

(dd) F) = 4-5

Solvent: CDCIs, Reference: TMS at 0.00 ppm

Table 2: Predicted **C NMR Spectroscopic Data for 2-
Fluoro-6-nitroanisole

. . Predicted . .
Predicted Chemical L Predicted Coupling
Carbon ) Multiplicity (due to
Shift (6, ppm) . Constants (J, Hz)
19F coupling)

OCHs 55-60 Quartet (q)

Singlet (s) or Doublet
C1 (C-OCHs) 150 - 155

(d)
C2 (C-F) 155 - 160 Doublet (d) 1J(C-F) = 240-260
C3 120 - 125 Doublet (d) 2J(C-F) = 15-25
C4 128 - 132 Singlet (s)
C5 115-120 Doublet (d) 3J(C-F) =5-10
C6 (C-NO2) 140 - 145 Singlet (s) or Doublet

(d)

Solvent: CDCIs, Reference: CDClIs at 77.16 ppm
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Table 3: Predicted Infrared (IR) Absorption Data for 2-
Eluoro-6-nitroanisole

Predicted Absorption

Functional Group Intensity
Range (cm™?)

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H Stretch (OCHs) 2950 - 2850 Medium

C=C Aromatic Stretch 1600 - 1475 Medium to Strong

Asymmetric NOz Stretch 1550 - 1520 Strong

Symmetric NO2 Stretch 1360 - 1330 Strong
1275 - 1200 (asymmetric),

C-O-C Stretch (Aryl Ether) ) Strong
1075 - 1020 (symmetric)

C-F Stretch 1250 - 1020 Strong

C-N Stretch 870 - 810 Medium

Table 4: Predicted Mass Spectrometry (MS)

miz Proposed Fragment

171 [M]* (Molecular lon)

141 [M - NOJ*

125 [M - NO2J*

113 [M - NO - COJ*

95 [M - NO2 - OCHs + H]* or [CeHaF]*
75 [CeHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols
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Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility
and accurate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of purified 2-Fluoro-6-nitroanisole in approximately
0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal standard (O ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

o Alarger number of scans (hundreds to thousands) will be necessary due to the low natural
abundance of 13C.

o Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5
seconds.

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two
KBr or NaCl plates.
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o KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately
100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent
pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample
directly on the ATR crystal.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample holder or clean ATR crystal.

[e]

Place the prepared sample in the instrument's sample compartment.

o

Acquire the sample spectrum over the range of 4000-400 cm~1.

[¢]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as
necessary for the specific instrument.

e Instrumentation: Employ a mass spectrometer, typically with an electron ionization (EI)
source for fragmentation analysis.

o Data Acquisition:
o Introduce the sample into the ion source (e.g., via direct infusion or gas chromatography).
o lonize the sample molecules using a high-energy electron beam (typically 70 eV for El).

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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o A detector records the abundance of each ion.

o The resulting mass spectrum plots relative intensity versus m/z.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound.
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¢ To cite this document: BenchChem. [Spectroscopic Analysis of 2-Fluoro-6-nitroanisole: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b128867#spectroscopic-data-for-2-fluoro-6-
nitroanisole-nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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